Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide
Description
Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide is a fluorinated hydrazide derivative characterized by a butanoic acid backbone with four fluorine atoms at positions 3 and 4, a hydroxyl group at position 2, and a hydrazino-hydrazide moiety. The fluorine substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity. Its synthesis typically involves hydrazine monohydrate under reflux conditions, as seen in analogous hydrazide preparations . The compound's structure is confirmed via NMR spectroscopy, with key signals such as NH protons (6.34 ppm triplet) and the C=O group (169.90 ppm in ¹³C NMR) .
Properties
CAS No. |
89972-14-5 |
|---|---|
Molecular Formula |
C4H8F4N4O2 |
Molecular Weight |
220.13 g/mol |
IUPAC Name |
3,3,4,4-tetrafluoro-2-hydrazinyl-2-hydroxybutanehydrazide |
InChI |
InChI=1S/C4H8F4N4O2/c5-1(6)3(7,8)4(14,12-10)2(13)11-9/h1,12,14H,9-10H2,(H,11,13) |
InChI Key |
FVIDYUJUFHJUGP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(=O)NN)(NN)O)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, through a detailed review of recent studies and findings.
Chemical Structure and Properties
The compound features a hydrazide functional group which is known for its diverse biological activities. The presence of tetrafluorinated substituents enhances the lipophilicity and potentially the biological activity of the compound.
Antimicrobial Activity
Recent studies have indicated that hydrazide derivatives often exhibit significant antimicrobial properties. For instance, a study on various hydrazide-hydrazone derivatives demonstrated promising antibacterial activity against several Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The minimal inhibitory concentration (MIC) values for some compounds were as low as 3.91 µg/mL.
Table 1: Antimicrobial Activity of Hydrazide Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA (ATCC 43300) | 3.91 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Various Gram-positive strains | < 0.77 |
Anticancer Activity
The anticancer potential of hydrazide compounds has also been explored extensively. A study focusing on the synthesis and bioactivity of hydrazone derivatives showed that certain compounds exhibited selective cytotoxicity against various cancer cell lines such as HepG2 and LN-229 . Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.
Table 2: Anticancer Activity of Selected Hydrazide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 | 0.77 |
| 2,4-dihydroxy-N-(phenylmethylidene)benzohydrazide | HepG2 | Varies |
The mechanism by which these compounds exert their biological effects can be attributed to their ability to interact with key cellular targets. For example:
- Antibacterial Mechanism : The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively, disrupting cellular integrity and function.
- Anticancer Mechanism : Hydrazones may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways involved in cell proliferation.
Case Studies
- Hydrazone Derivative Study : A series of hydrazone derivatives were synthesized and tested for their antibacterial and anticancer activities. The results indicated that modifications in the substituents significantly affected both the potency and selectivity of the compounds against various microbial strains and cancer cell lines .
- In Vivo Studies : The Fish Embryo Acute Toxicity (FET) test was employed to assess the toxicity profile of selected hydrazides. Results showed that while some compounds exhibited low toxicity towards zebrafish embryos, they retained potent bioactivity against cancer cells .
Comparison with Similar Compounds
Fluorinated Hydrazide-Hydrazones
Fluorinated analogs, such as 4-(trifluoromethyl)benzohydrazide derivatives (e.g., compounds 128–134), share structural similarities but differ in aromatic substitution patterns. These compounds exhibit antibacterial activity against Staphylococcus aureus (MIC: 7.8–62.5 µM) . In contrast, the tetrafluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to mono- or trifluorinated analogs .
Acyl Hydrazide Linkers
Acyl hydrazides like AMBH (2-acetamido-4-mercapto butanoic acid hydrazide) and MPBH (4-(4-N-maleimidophenyl)butyric acid hydrazide) are used in bioconjugation. The target compound’s fluorine atoms could reduce spacer arm flexibility (e.g., MPBH: 17.9 Å) but improve stability in acidic environments, as seen in pH-sensitive PEG-PE conjugates .
| Compound | Molecular Weight | Spacer Length | Key Application |
|---|---|---|---|
| AMBH | 191.25 | - | Bioconjugation |
| MPBH | 309.5 | 17.9 Å | Antibody-drug conjugates |
| Target Compound | ~300 (estimated) | N/A | Antimicrobial/ADC research |
Antibacterial Activity
The target compound’s fluorinated structure may enhance antibacterial potency. For example, fluorinated hydrazide-hydrazones exhibit MIC values comparable to bacitracin (7.8–62.5 µM) , while non-fluorinated analogs (e.g., quinazolinone derivatives) show moderate activity against cholera .
Anticancer Potential
Indole-containing hydrazides, such as N-(4-bromobenzylidene)-4-(1H-indol-3-yl)butane hydrazide, demonstrate anticancer activity via MTT assays . Fluorination in the target compound could improve tumor targeting or reduce off-target toxicity due to increased membrane permeability.
Preparation Methods
Synthetic Routes and Mechanistic Considerations
Condensation with Hydrazine Hydrate
The primary synthesis involves refluxing ester or acid precursors with hydrazine hydrate in alcoholic solvents. For example, pyrrolidinone derivatives react with excess hydrazine monohydrate (3–5 eq) in ethanol at 80°C for 6 hours, achieving complete conversion to the hydrazide product. The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., ethoxide from ethyl esters).
Key advantages of this method include:
- High atom economy : Minimal byproducts beyond water or alcohol.
- Scalability : Reactions can be conducted in standard glassware at atmospheric pressure.
Table 1: Representative Conditions for Hydrazine Condensation
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl tetrafluoroester | Ethanol | 80 | 6 | 75–85 |
| Tetrafluoroacid | Methanol | 65 | 8 | 60–70 |
The choice between ester and acid precursors involves trade-offs: esters generally provide higher yields (75–85%) due to better leaving group ability, while acids require longer reaction times but avoid esterification steps.
Alkylation-Cyclization Cascade
An alternative route employs thiol intermediates that undergo alkylation followed by cyclization with carbon disulfide (CS₂). In this method:
- Alkylation : A tetrafluorinated thiol reacts with α-bromo ketones in basic ethanol (pH 10–12) at 50°C for 4 hours.
- Cyclization : The intermediate is treated with CS₂ in ethanolic KOH, forming the hydrazide core via intramolecular nucleophilic attack.
This method achieves superior yields (60–90%) for derivatives requiring stereochemical control, as the cyclization step enforces specific ring conformations. However, it introduces complexity through:
- Multi-step purification requirements
- Handling of malodorous CS₂
Optimization Strategies for Industrial Translation
Solvent and Stoichiometry Effects
Systematic studies reveal that anhydrous ethanol maximizes yield (82%) compared to methanol (68%) or THF (55%). Water content above 5% drastically reduces conversion due to hydrazine hydrate dilution. Optimal hydrazine stoichiometry is 3.5 eq – lower ratios leave unreacted ester, while excess reagent complicates purification.
Catalytic Acceleration
Pilot-scale trials demonstrate that 5 mol% DMAP (4-dimethylaminopyridine) reduces reaction time from 6 to 3.5 hours by stabilizing the tetrahedral intermediate during acyl substitution. However, catalyst removal requires additional acid-base washes, increasing process complexity.
Structural Characterization and Quality Control
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d₆):
- δ 6.34 ppm (t, J=5.2 Hz, 1H, NH)
- δ 4.43 ppm (s, 2H, NH₂)
- δ 9.12 ppm (s, 1H, NHNH₂)
13C NMR (101 MHz, CDCl₃):
- 169.90 ppm (C=O)
- 112–118 ppm (q, J=285 Hz, CF₂ groups)
IR (KBr):
- 3280 cm⁻¹ (N–H stretch)
- 1675 cm⁻¹ (C=O amide I band)
- 1540 cm⁻¹ (N–H bend)
Industrial-Scale Considerations
Waste Stream Management
The process generates 1.2 kg waste/kg product, primarily from:
- Ethanol recovery (60% recyclable)
- Hydrazine neutralization (requires H₂O₂ oxidation to N₂)
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Hydrazine hydrate | 45 |
| Fluorinated precursor | 35 |
| Solvent recovery | 15 |
| Catalysts | 5 |
Bulk production (100 kg batches) reduces costs by 30% through solvent recycling and continuous distillation.
Q & A
Q. What are the standard synthetic routes for synthesizing butanoic acid hydrazide derivatives, and how can reaction conditions influence yield?
The compound is typically synthesized via condensation of hydrazine hydrate with ester or acid precursors under reflux conditions. For example, butanoic acid hydrazide derivatives are obtained by reacting pyrrolidinone precursors with excess hydrazine monohydrate at reflux for 6 hours, confirmed via and NMR (e.g., a triplet at 6.34 ppm for NH protons and a carbonyl peak at 169.90 ppm) . Alternative routes involve alkylation of thiol intermediates followed by cyclization with carbon disulfide in basic ethanol, achieving yields of 60–90% .
Q. How is the hydrazide moiety structurally characterized, and what analytical techniques are essential for confirmation?
Key techniques include:
- NMR spectroscopy : Identification of NH ( 6.34 ppm), NH ( 4.43 ppm), and NHNH ( 9.12 ppm) protons .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) bonds .
- Mass spectrometry : Molecular ion peaks matching theoretical molecular weights (e.g., CHFNO from InChI data) .
Q. What preliminary biological activities are associated with hydrazide derivatives, and how are these screened?
Hydrazides are screened for anticonvulsant, antibacterial, and antioxidant activities. For instance:
Q. What are common derivatives of hydrazide compounds, and how are they functionalized?
Derivatives include:
Q. How stable are hydrazide derivatives under varying pH and temperature conditions?
Stability is assessed via:
- Thermogravimetric analysis (TGA) : Decomposition temperatures (e.g., 150–200°C for triazole derivatives) .
- pH-dependent NMR : Monitoring hydrolysis or tautomerism in acidic/basic media .
Advanced Research Questions
Q. How can synthetic yields be optimized for hydrazide derivatives with sterically hindered fluorinated groups?
Strategies include:
Q. What contradictions arise in spectral data interpretation for hydrazide derivatives, and how are they resolved?
Example contradictions and resolutions:
Q. How do hydrazide derivatives interact with biomolecules like DNA or proteins, and what methodologies quantify these interactions?
Techniques include:
- UV-Vis titration : Binding constants () calculated via Benesi-Hildebrand plots for DNA interaction .
- Fluorescence quenching : Stern-Volmer analysis to determine BSA-binding affinity () .
- Electrophoresis : Differentiation of α- and β-hydrazides using pH 4 electrophoresis (e.g., migration rates of glutamic acid hydrazides) .
Q. How do structural modifications (e.g., fluorination) impact the bioactivity profile of hydrazide derivatives?
Comparative studies reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
